2-bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
2-Bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring with methyl substituents at the 4- and 5-positions and a pyridin-2-ylmethyl amine moiety. This structure combines aromatic bromination, alkyl substitution, and a heteroaromatic side chain, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10-7-13(15)14(8-11(10)2)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMJLRKBDZMUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated aromatic compound with a sulfonamide precursor, such as benzenesulfonyl chloride, under basic conditions.
Pyridin-2-ylmethyl Substitution: The final step involves the substitution of the sulfonamide nitrogen with a pyridin-2-ylmethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Functional Group Variations
High-throughput similarity analyses () identify compounds with 56–59% structural similarity to the target, including:
| CAS Number | Substituents | Similarity (%) |
|---|---|---|
| 199327-61-2 | Bromo-pyrimidinyl sulfanyl, methoxy-phenyl | 58.59 |
| 16064-19-0 | Trimethylbenzene sulfonamide, bromo-pyrimidine | 58.27 |
| 1557267-42-1 | Bromo-pyridinyl, methoxy-phenyl | 56.95 |
Structural Insights:
- Heteroaromatic Moieties: Pyrimidine- or pyridine-based sulfonamides (e.g., CAS 199327-61-2) share the bromo-aromatic core but differ in linker groups (e.g., sulfanyl vs. sulfonamide), which may affect conformational flexibility and target binding .
- Methyl vs.
Crystallographic and Physicochemical Properties
- Crystal Packing: Compounds like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide () exhibit intermolecular hydrogen bonding and π-stacking, which influence solubility and stability. The target’s pyridinylmethyl group may promote similar interactions but with distinct packing efficiency due to its planar heteroaromatic system .
- Solubility: The pyridinylmethyl group could enhance aqueous solubility relative to purely alkyl-substituted sulfonamides (e.g., 6d, 6e) via hydrogen-bond donor/acceptor capabilities .
Biological Activity
2-Bromo-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C14H15BrN2O2S
- Molecular Weight : 355.25 g/mol
- CAS Number : 409357-61-5
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research has indicated that sulfonamide derivatives exhibit significant antibacterial activity. The presence of bromine and methyl groups enhances their efficacy against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 13.40 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 11.29 |
The compound demonstrated moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial properties, this compound has also shown antifungal activity. The mechanism appears to involve disruption of fungal cell membranes.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results indicate that the compound could be a candidate for further development as an antifungal agent .
The pharmacological action of this compound is attributed to its ability to inhibit key enzymes involved in bacterial and fungal metabolism. The sulfonamide group is known for its competitive inhibition of dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.
Case Studies
- In Vitro Studies : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics .
- In Vivo Efficacy : In animal models, administration of the compound led to a significant reduction in bacterial load in infected tissues, suggesting its potential as a therapeutic agent .
- Toxicity Assessment : Preliminary toxicity studies indicate no significant adverse effects at therapeutic doses, although further investigation is warranted to evaluate long-term safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
